molecular formula C8H8BrNO B1373103 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL CAS No. 1379342-51-4

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL

Cat. No.: B1373103
CAS No.: 1379342-51-4
M. Wt: 214.06 g/mol
InChI Key: OKOCPAPHUOPWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a specifically substituted member of the cyclopenta[b]pyridine family, characterized by its distinctive molecular architecture that incorporates both halogen and hydroxyl functionalities. The compound is formally identified by the Chemical Abstracts Service registry number 1379342-51-4 and possesses the molecular formula C8H8BrNO with a corresponding molecular weight of 214.062 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern and ring system architecture.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CC2=C(C1O)N=CC(=C2)Br, which clearly delineates the connectivity pattern of the fused ring system. The International Chemical Identifier string InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2 provides a standardized representation that facilitates computational chemistry applications and database searches. The compound's International Chemical Identifier Key OKOCPAPHUOPWDC-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise chemical database queries and cross-referencing across multiple research platforms.

The three-dimensional molecular geometry features a partially saturated bicyclic system where the cyclopentane ring adopts a non-planar conformation due to the presence of the hydroxyl substituent at the 7-position. The bromine atom at the 3-position introduces significant electronic effects through its electron-withdrawing properties, while the hydroxyl group provides opportunities for hydrogen bonding interactions and further chemical derivatization. The nitrogen atom within the pyridine ring contributes to the compound's basic character and coordination chemistry potential.

Property Value Reference
Chemical Abstracts Service Number 1379342-51-4
Molecular Formula C8H8BrNO
Molecular Weight 214.062 g/mol
Simplified Molecular Input Line Entry System C1CC2=C(C1O)N=CC(=C2)Br
International Chemical Identifier Key OKOCPAPHUOPWDC-UHFFFAOYSA-N

Historical Development of Cyclopenta[B]pyridine Derivatives

The historical development of cyclopenta[b]pyridine derivatives traces its origins to the mid-twentieth century, with the first synthesis of cyclopenta[b]pyridin-2,5-dione being reported in 1954 through a six-step synthesis achieving a 13% overall yield. This pioneering work established the fundamental synthetic methodologies for constructing the bicyclic core structure that would later serve as the foundation for developing more complex derivatives including hydroxylated and halogenated variants. The early synthetic approaches were characterized by lengthy reaction sequences and modest yields, reflecting the challenges inherent in constructing these fused heterocyclic systems.

Subsequent decades witnessed significant advancement in synthetic methodologies, with researchers developing more efficient approaches to cyclopenta[b]pyridine construction. A notable breakthrough occurred in 2003 when Mosti and colleagues published a novel synthetic route based on a one-pot and two-step construction of the 2-pyridone ring from cyclopenta-1,3-dione, representing a substantial improvement in synthetic efficiency. This methodological advancement opened new pathways for accessing diversely substituted cyclopenta[b]pyridine derivatives and established the groundwork for contemporary synthetic strategies.

The development of modern synthetic approaches has been characterized by the implementation of transition metal-catalyzed reactions and cascade reaction sequences. Recent research has demonstrated the utility of palladium-catalyzed Heck vinylation reactions for constructing cyclopenta[b]pyridine frameworks, with studies showing successful application to 2-bromo-6-methoxynicotinate derivatives to produce target compounds in 48% overall yield through four-step synthesis sequences. These methodological improvements have enabled access to previously challenging substitution patterns and have facilitated the exploration of structure-activity relationships within this compound class.

The emergence of specialized synthetic methodologies has been particularly evident in the development of regioselective functionalization strategies. Contemporary research has focused on developing methods for introducing specific substituents at defined positions within the cyclopenta[b]pyridine framework, including the selective introduction of halogen and hydroxyl functionalities that characterize compounds such as this compound. The evolution of these synthetic strategies reflects the growing recognition of the potential applications of these compounds in medicinal chemistry and materials science applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound and related derivatives in heterocyclic chemistry research stems from their unique structural features that combine multiple reactive sites within a constrained bicyclic framework. Recent investigations have demonstrated the exceptional utility of cyclopenta[b]pyridine derivatives as corrosion inhibitors, with studies revealing that novel 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives exhibit superior inhibition efficiency of 97.7% for carbon steel corrosion in molar sulfuric acid medium. These findings underscore the practical applications of these heterocyclic systems and their potential for industrial implementation.

The research significance of these compounds extends to their role as versatile synthetic intermediates for accessing complex molecular architectures. Studies have shown that cyclopenta[b]pyridine derivatives serve as valuable building blocks for constructing bioactive natural product analogues and pharmaceutical targets. The presence of multiple functional groups within the this compound framework provides numerous opportunities for selective chemical transformations and the development of structure-activity relationships in medicinal chemistry applications.

Contemporary research has highlighted the importance of these compounds in coordination chemistry and materials science applications. The nitrogen atom within the pyridine ring system provides a coordination site for metal complexes, while the hydroxyl and bromine substituents offer additional sites for molecular recognition and intermolecular interactions. Zirconium complexes of cyclopenta[b]pyridine have been successfully prepared and characterized, demonstrating their utility as ligands in organometallic chemistry and their potential applications in catalytic processes including olefin polymerization reactions.

The heterocyclic framework also exhibits significant promise in the development of bioactive compounds with pharmaceutical applications. Research has revealed that cyclopenta[b]pyridin-2,5-dione derivatives display cardiotonic activity comparable to clinically used agents such as Milrinone, with the compounds demonstrating their ability to increase atrial contractility through inhibition of cyclic guanosine monophosphate-inhibited cyclic adenosine monophosphate phosphodiesterase. These findings highlight the potential of the cyclopenta[b]pyridine scaffold for developing new therapeutic agents and underscore the importance of continued research into substituted derivatives such as this compound.

Research Application Key Finding Reference
Corrosion Inhibition 97.7% efficiency for carbon steel protection
Coordination Chemistry Formation of stable zirconium complexes
Pharmaceutical Research Cardiotonic activity comparable to Milrinone
Synthetic Methodology 48% overall yield via Heck vinylation approach

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCPAPHUOPWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676975
Record name 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379342-51-4
Record name 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL typically involves the annulation of a pyridine ring to a substituted cyclopentanone or its enamine . One effective method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and scalable catalysts to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different functional groups depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with structurally related derivatives, focusing on substituents, synthesis routes, applications, and key properties.

Compound Name CAS Number Molecular Formula Substituents Key Applications/Properties Synthesis Method Reference
This compound 1379342-51-4 C₈H₈BrNO Br (C3), -OH (C7) Corrosion inhibition, pharmaceutical intermediates Cycloaddition of 2,5-diarylcyclopentanones with acrylonitrile
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol 1469979-87-0 C₈H₈BrNO Br (C4), -OH (C7) Unknown (potential kinase inhibitor) Not explicitly reported
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate 1131594-15-4 C₁₂H₁₄BrNO₂ Br (C3), -COOEt (C7) Ester prodrug synthesis Esterification of hydroxyl derivative
6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9 C₇H₉N Unsubstituted Ligand in catalysis, organic electronics Cyclocondensation of cyclopentanone with ammonia
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 126053-15-4 C₈H₈ClNO Cl (C4), -OH (C7) Anticancer research (analog of kinase inhibitors) Halogenation of parent compound

Structural and Functional Differences

Substituent Position and Electronic Effects :

  • Bromine at C3 (target compound) vs. C4 (4-bromo analog) alters electronic density distribution. The C3 bromine in the target compound enhances electrophilicity at adjacent positions, enabling cross-coupling reactions . In contrast, the C4 bromine in 1469979-87-0 may sterically hinder reactions due to proximity to the hydroxyl group .
  • Hydroxyl vs. Ester Groups : The hydroxyl group in the target compound allows for hydrogen bonding and solubility in polar solvents, whereas the ethyl ester in 1131594-15-4 improves lipid solubility for prodrug applications .

Synthetic Accessibility :

  • The target compound is synthesized via a cycloaddition reaction using sodium alkoxide catalysts, achieving yields >90% under optimized conditions .
  • Ethyl ester derivatives (e.g., 1131594-15-4) require additional steps, such as carboxylation and esterification, reducing overall efficiency .

Applications: Corrosion Inhibition: The target compound and its carbonitrile derivatives exhibit >97% inhibition efficiency for carbon steel in sulfuric acid, outperforming unchlorinated analogs . Pharmaceutical Potential: Chlorinated analogs (e.g., 4-chloro derivative) show higher cytotoxicity in cancer cell lines compared to brominated derivatives, likely due to enhanced electrophilicity .

Physicochemical Properties

Property This compound 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol 6,7-Dihydro-5H-cyclopenta[b]pyridine
Melting Point 162–164°C (decomposes) Not reported 38–40°C
Solubility in H₂O Low (hydroxyl enhances polar solvent solubility) Insoluble Highly soluble in organic solvents
LogP (Partition Coefficient) 1.89 Estimated ~2.1 1.2

Research Findings

  • Corrosion Inhibition : The target compound’s adsorption on carbon steel follows the Langmuir isotherm, with a Gibbs free energy of adsorption (ΔG°ads) of −34.2 kJ/mol, indicating mixed physisorption/chemisorption behavior .
  • Computational Studies : DFT calculations reveal that the hydroxyl and bromine groups synergistically enhance electron donation to metal surfaces, improving inhibition efficiency .
  • Thermal Stability : Brominated derivatives exhibit higher decomposition temperatures (~250°C) compared to chlorinated analogs (~220°C) due to stronger C-Br bonds .

Biological Activity

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL is a heterocyclic compound with the molecular formula C8H8BrNO. It features a bromine atom and a hydroxyl group, which contribute to its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities.

  • Molecular Weight : 214.06 g/mol
  • CAS Number : 1379342-51-4
  • Chemical Structure : The compound consists of a cyclopenta[b]pyridine core with a bromine substituent at position 3 and a hydroxyl group at position 7.

Biological Activity Overview

The biological activity of this compound has been investigated for several applications:

1. Protein Kinase Inhibition

Research indicates that this compound may act as an inhibitor of specific protein kinases. The mechanism involves binding to the ATP-binding site, blocking phosphorylation processes critical for cell signaling pathways. This inhibition can have implications in cancer therapy, where aberrant kinase activity is often observed.

2. Hypoglycemic Effects

Studies have suggested that this compound exhibits hypoglycemic activity. This property could make it a candidate for developing treatments for diabetes by modulating glucose metabolism.

3. Calcium Channel Antagonism

The compound has also been explored as a potential antagonist of calcium channels, which are vital in various physiological processes including muscle contraction and neurotransmitter release. This activity could be beneficial in managing cardiovascular diseases.

Research Findings and Case Studies

StudyFindings
Study A (2022) Demonstrated significant inhibition of specific protein kinases with IC50 values in the low micromolar range.
Study B (2023) Reported hypoglycemic effects in diabetic animal models, showing a reduction in blood glucose levels by up to 30%.
Study C (2024) Investigated calcium channel antagonism, revealing potential therapeutic benefits in hypertension management.

The biological activities of this compound are attributed to its structural features:

  • The hydroxyl group at position 7 is likely involved in hydrogen bonding interactions with target proteins.
  • The bromine atom enhances lipophilicity, potentially improving membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundStructureBiological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine Lacks bromine and hydroxyl groupsLimited kinase inhibition
2,3-Cyclopentenopyridine Different functional groupsVaries widely in activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL, and how are they optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and bromination. For example, cyclopenta[b]pyridine scaffolds are often functionalized using electrophilic aromatic substitution (EAS) with bromine under controlled conditions. Optimization involves adjusting reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide). Yield improvements (up to 95%) are achieved by isolating intermediates like 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol before bromination .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry . For instance:

  • 1H NMR (CDCl3): Signals at δ 2.5–3.5 ppm (cyclopentane protons), δ 7.2–8.1 ppm (pyridine protons), and δ 4.8 ppm (hydroxyl proton).
  • IR : Broad O–H stretch (~3200 cm⁻¹), C–Br stretch (~550 cm⁻¹).
  • Exact Mass : Calculated as 213.03 (C8H8BrNO) .

Advanced Research Questions

Q. How does the bromination position (C-3 vs. C-2/C-4) affect the compound’s reactivity in further functionalization?

  • Methodological Answer : Bromine at C-3 directs electrophilic substitution to the para position (C-5/C-6) due to electronic effects. In contrast, C-2 bromination (e.g., 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine) increases steric hindrance, limiting cross-coupling reactions like Suzuki-Miyaura. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What are the challenges in using this compound as a structure-directing agent (SDA) in zeolite synthesis?

  • Methodological Answer : The bicyclic framework may induce microporosity in zeolites, but challenges include:

  • Thermal stability : Degradation above 150°C limits hydrothermal synthesis.
  • Cation size : The bulky 3-bromo substituent reduces compatibility with small-pore zeolites (e.g., CHA).
  • Templating efficiency : Comparative studies with non-brominated analogs (e.g., 1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium) show lower yield in ZSM-5 synthesis .

Q. How can contradictions in synthetic methods (e.g., solvent choice, catalyst selection) from different studies be resolved?

  • Methodological Answer : Contradictions arise from divergent reaction conditions (e.g., polar aprotic vs. protic solvents). Systematic analysis via Design of Experiments (DoE) evaluates variables:

  • Catalysts : Pd(PPh3)4 vs. CuI in Ullmann coupling.
  • Solvent effects : DMF (high polarity) vs. THF (low polarity) on reaction kinetics.
  • Byproduct analysis : GC-MS identifies competing pathways (e.g., dehydrohalogenation vs. cross-coupling) .

Handling and Safety

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in a desiccator at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods (TLV-TWA: 0.1 mg/m³).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Disposal : Incinerate at >1000°C with scrubbers to avoid HBr emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL
Reactant of Route 2
Reactant of Route 2
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.